2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
Description
2,5-Dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with two methoxy groups at positions 2 and 5. The sulfonamide nitrogen is further functionalized with a methyl group linked to a 3-(4-methoxyphenyl)-5-isoxazolyl moiety.
Properties
IUPAC Name |
2,5-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-24-14-6-4-13(5-7-14)17-10-16(27-21-17)12-20-28(22,23)19-11-15(25-2)8-9-18(19)26-3/h4-11,20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZVALQWUBJLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
Friedel-Crafts Formylation of 1,4-Dimethoxybenzene
The 2,5-dimethoxybenzaldehyde precursor is synthesized via Friedel-Crafts alkylation using 1,4-dimethoxybenzene and 1,1-dichlorodimethyl ether in the presence of TiCl₄. Under nitrogen at −5°C, the reaction achieves a 97.6% yield with high regioselectivity due to the directing effects of methoxy groups. Subsequent sulfonation involves treating the aldehyde with chlorosulfonic acid at 0–5°C, producing 2,5-dimethoxybenzenesulfonyl chloride. This intermediate is critical for downstream sulfonamide formation.
Alternative Sulfonation Routes
Direct sulfonation of 1,4-dimethoxybenzene using concentrated H₂SO₄ at 150°C yields a mixture of sulfonic acid isomers. However, this method requires careful temperature control to avoid over-sulfonation. The sulfonic acid is then converted to the sulfonyl chloride using PCl₅ in dichloromethane, though this route is less efficient (65–70% yield).
Construction of 3-(4-Methoxyphenyl)-5-Isoxazolylmethylamine
Oxime Formation and Cyclization
4-Methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in ethanol/water to form the corresponding oxime. Cyclization with ethyl propiolate via 1,3-dipolar cycloaddition generates 3-(4-methoxyphenyl)-5-isoxazolecarboxylate. Reduction of the ester group using LiAlH₄ yields 5-hydroxymethylisoxazole, which is brominated with PBr₃ to form 5-bromomethylisoxazole. Gabriel synthesis (phthalimide substitution followed by hydrazinolysis) converts the bromide to the primary amine, achieving an 82% yield over three steps.
Ring-Closing Metathesis (RCM) Approach
A modern alternative employs Grubbs catalyst (2nd generation) to form the isoxazole ring from diallyl ether precursors. While this method reduces step count, it requires anhydrous conditions and exhibits lower yields (55–60%) compared to classical cycloaddition.
Sulfonamide Coupling and Purification
EDCI-Mediated Amidation
The final coupling involves reacting 2,5-dimethoxybenzenesulfonyl chloride (1.2 equiv) with 3-(4-methoxyphenyl)-5-isoxazolylmethylamine in anhydrous dichloromethane. Catalytic DMAP (0.1 equiv) and EDCI·HCl (1.5 equiv) are added at 0°C under nitrogen, followed by stirring at room temperature for 24 hours. Workup includes sequential washes with 2M HCl, saturated NaHCO₃, and brine, yielding the crude product at 76% purity. Recrystallization in dichloromethane/ethyl acetate (3:1) enhances purity to >98%.
Industrial-Scale Optimization
Large batches (≥1 kg) use continuous flow reactors to improve mixing and heat dissipation. Titanium-lined equipment prevents acid corrosion during sulfonation. Final purification via column chromatography (SiO₂, hexane/EtOAc gradient) achieves pharmaceutical-grade material with ≤0.1% impurities.
Comparative Analysis of Synthetic Routes
Table 1: Yield and Efficiency of Key Methods
Challenges and Mitigation Strategies
Regioselectivity in Isoxazole Formation
The 1,3-dipolar cycloaddition favors 3-aryl substitution due to electronic effects of the 4-methoxyphenyl group. Steric hindrance at the 4-position directs the cycloaddition to the 5-methyl group, ensuring >90% regiochemical purity.
Sulfonyl Chloride Hydrolysis
Exposure to moisture during sulfonation leads to hydrolysis to sulfonic acid. Strict anhydrous conditions (molecular sieves, N₂ atmosphere) and low temperatures (0–5°C) mitigate this issue.
Byproduct Formation in Coupling
Excess EDCI·HCl generates urea derivatives, which are removed via acid-base washes. Reducing EDCI stoichiometry to 1.2 equiv minimizes byproducts without compromising yield.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide has been investigated for its potential as an anti-inflammatory agent due to its structural similarity to known COX inhibitors. Recent studies have shown that compounds with sulfonamide moieties can exhibit selective inhibition against COX-2 enzymes, which are implicated in inflammatory processes .
Case Studies
- Anti-Inflammatory Activity : A study demonstrated that derivatives similar to this compound exhibited significant COX-2 inhibitory activity with IC50 values ranging from 0.52 μM to 22.25 μM . This suggests that modifications to the sulfonamide structure can enhance biological activity.
- Cancer Treatment Potential : Research has indicated that compounds with isoxazole rings possess anticancer properties by inducing apoptosis in cancer cells . The specific compound could be evaluated further for its efficacy against various cancer cell lines.
Computational Studies
Computational chemistry approaches have been employed to predict the binding affinity of this compound to target enzymes involved in inflammation and cancer pathways. Molecular docking studies suggest that the compound can effectively interact with key active sites, potentially leading to the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The methoxy and isoxazole groups may play a role in binding to enzymes or receptors, modulating their activity. The benzenesulfonamide moiety could contribute to the compound’s overall stability and solubility, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzenesulfonamide Derivatives with Heterocyclic Substitutions
2,5-Dimethoxy-N-((1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl)Methyl)Benzenesulfonamide
- Structure : Shares the same benzenesulfonamide core and 4-methoxyphenyl group but replaces the isoxazole with a tetrazole ring.
- Implications: Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability and solubility.
- Molecular Weight : 405.4 g/mol (identical formula but distinct heterocyclic properties) .
Podophyllotoxin Derivatives with 3-(4-Methoxyphenyl)-5-Isoxazolyl Substitutions
- Structure : The 4-aza-2,3-didehydropodophyllotoxin core in patented antitumor agents includes the same 3-(4-methoxyphenyl)-5-isoxazolyl group as the target compound .
- Activity : These derivatives exhibit cytotoxicity against human cancer cell lines, suggesting the isoxazole-methoxyphenyl motif may contribute to antitumor mechanisms .
- Divergence : Unlike the podophyllotoxin scaffold, the target compound’s benzenesulfonamide core may alter pharmacokinetics (e.g., reduced toxicity, improved solubility).
Phenethylamine Derivatives (NBOMe and NBOH Series)
25B-NBOH (4-Bromo-2,5-Dimethoxy-N-[(2-Hydroxyphenyl)Methyl]Benzeneethanamine)
Phytochemicals with 4-Methoxyphenyl Groups
(E)-4-Methoxycinnamic Acid and Elemicin
- Structure : Natural products with 4-methoxyphenyl groups but distinct backbones (cinnamic acid, allylbenzene).
- Activity : Exhibit antioxidant and anti-inflammatory properties, highlighting the 4-methoxyphenyl group’s broad bioactivity. However, the sulfonamide-isoxazole combination in the target compound likely targets different pathways .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Antitumor Potential: The isoxazole-4-methoxyphenyl group in the target compound mirrors active antitumor agents, but empirical studies are needed to confirm activity .
- Heterocyclic Impact : Comparisons with tetrazole analogs suggest that ring electronegativity and hydrogen-bonding capacity could modulate target selectivity and solubility .
- Safety Profile : Unlike NBOMe compounds, sulfonamides generally have lower neurotoxicity risks, making the target compound a safer candidate for therapeutic development .
Biological Activity
2,5-Dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.
The compound has the following chemical properties:
- Molecular Formula : C₁₉H₂₀N₂O₆S
- Molecular Weight : 404.44 g/mol
- Boiling Point : Approximately 629.2 °C (predicted) .
Research indicates that this compound may function as a dual inhibitor of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), which are critical in cell cycle regulation and gene expression. The inhibition of these pathways can lead to altered cellular proliferation and apoptosis, making it a candidate for cancer treatment .
Anticancer Properties
A study highlighted the anticancer activity of isoxazole derivatives, including those similar to this compound. The findings showed that these compounds could significantly reduce alpha-fetoprotein secretion in Hep3B cells and induce apoptosis over necrosis in treated cells .
Case Study: Hep3B Cell Line Analysis
| Compound | Alpha-Fetoprotein Secretion (ng/ml) | G2/M Phase Delay (%) | Necrosis Rate Reduction |
|---|---|---|---|
| Control | 1829.33 ± 65.91 | - | - |
| 2d | 1758.66 ± 54.04 | 18.07 | Threefold |
| 2e | Similar to 2d | Similar to 2d | Similar to 2d |
The results indicate that compounds structurally related to our target compound exhibit promising anticancer activity through cell cycle modulation .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. A study on related benzenesulfonamides involved administering the compound to Wistar rats and analyzing plasma and urine samples for metabolite identification using HPLC-MS/MS techniques. Key metabolites included:
- N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide
- 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide
These metabolites were confirmed through retention time comparisons and mass spectrometry analysis .
Potential Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
- Cancer Therapy : Due to its ability to inhibit CDK and HDAC pathways.
- Anti-inflammatory Agents : Similar compounds have shown effectiveness in reducing inflammation markers.
- Antimicrobial Properties : Isoxazole derivatives often exhibit antibacterial effects, warranting further exploration in this area.
Q & A
Q. What are the established synthetic routes for 2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide, and what key intermediates are involved?
Answer: The synthesis typically involves:
- Step 1: Formation of the isoxazole core via cyclocondensation of hydroxylamine with a diketone or α,β-unsaturated carbonyl precursor .
- Step 2: Introduction of the 4-methoxyphenyl group at the 3-position of the isoxazole using Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3: Sulfonamide linkage formation by reacting 2,5-dimethoxybenzenesulfonyl chloride with the isoxazole-methylamine intermediate under basic conditions (e.g., pyridine or triethylamine) .
Key intermediates: - 3-(4-Methoxyphenyl)-5-(aminomethyl)isoxazole
- 2,5-Dimethoxybenzenesulfonyl chloride
Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substitution patterns (e.g., methoxy groups at C2/C5 of the benzene ring; isoxazole C3/C5 positions) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ for C19H19N2O6S) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% recommended for biological assays) .
- X-Ray Crystallography: Resolves stereoelectronic effects of the sulfonamide and isoxazole groups .
Q. What preliminary biological activities have been reported for this compound?
Answer:
- Antitumor Activity: Patent data () highlights structural analogs with the 3-(4-methoxyphenyl)isoxazole motif showing IC50 values <10 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines .
- Enzyme Inhibition: Sulfonamide derivatives exhibit tyrosinase inhibition (IC50 ~2.5 μM), suggesting potential for melanogenesis regulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Modify Methoxy Substituents: Replace 2,5-dimethoxy groups with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance sulfonamide electrophilicity .
- Isoxazole Substitution: Introduce halogenated aryl groups at C3 of the isoxazole to improve membrane permeability (e.g., 4-chlorophenyl in ) .
- Sulfonamide Linker: Replace the methylene bridge with ethylene or propylene spacers to modulate conformational flexibility .
Q. How can researchers resolve contradictory data on this compound’s efficacy across different biological assays?
Answer:
- Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Purity Validation: Use HPLC-MS to confirm absence of byproducts (e.g., unreacted sulfonyl chloride) that may skew results .
- Mechanistic Profiling: Compare activity across orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish direct target engagement from off-target effects .
Q. What computational strategies are recommended to elucidate the compound’s mechanism of action?
Answer:
- Molecular Docking: Model interactions with tyrosinase (PDB: 2Y9X) or carbonic anhydrase IX (CA-IX) to identify key binding residues (e.g., sulfonamide-Zn²+ coordination) .
- MD Simulations: Assess stability of the sulfonamide-isoxazole complex in lipid bilayers to predict pharmacokinetic properties .
- QSAR Modeling: Corrogate substituent electronegativity with IC50 values to prioritize synthetic targets .
Q. What are the challenges in scaling up synthesis without compromising yield or purity?
Answer:
- Byproduct Mitigation: Optimize reaction stoichiometry (e.g., 1.2:1 ratio of sulfonyl chloride to amine) to minimize unreacted intermediates .
- Green Chemistry Approaches: Use microwave-assisted synthesis to accelerate cyclocondensation steps while reducing solvent waste .
- Continuous Flow Systems: Enhance reproducibility in sulfonamide coupling by maintaining precise temperature/pH control .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
Answer:
- Hydrolytic Stability: The sulfonamide group is resistant to hydrolysis at pH 7.4 but degrades in acidic environments (e.g., gastric fluid), necessitating enteric coating for oral delivery .
- Metabolic Profiling: Cytochrome P450 assays (e.g., CYP3A4) identify major metabolites; methoxy groups may undergo demethylation, requiring prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
